molecular formula C15H17BrO4 B2816506 (2E)-3-[2-Bromo-4-(cyclopentyloxy)-5-methoxyphenyl]acrylic acid CAS No. 937599-23-0

(2E)-3-[2-Bromo-4-(cyclopentyloxy)-5-methoxyphenyl]acrylic acid

Cat. No.: B2816506
CAS No.: 937599-23-0
M. Wt: 341.20 g/mol
InChI Key: CVEWDRDNLMVCPU-UHFFFAOYSA-N
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Description

(2E)-3-[2-Bromo-4-(cyclopentyloxy)-5-methoxyphenyl]acrylic acid is an organic compound with a complex structure that includes a bromine atom, a cyclopentyloxy group, and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[2-Bromo-4-(cyclopentyloxy)-5-methoxyphenyl]acrylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a suitable phenylacetic acid derivative, followed by the introduction of the cyclopentyloxy and methoxy groups through nucleophilic substitution reactions. The final step involves the formation of the acrylic acid moiety through a Wittig reaction or a similar olefination process.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations while minimizing side reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve consistent production.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[2-Bromo-4-(cyclopentyloxy)-5-methoxyphenyl]acrylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a dehalogenated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent, like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while substitution of the bromine atom with an amine can produce an amino-substituted derivative.

Scientific Research Applications

(2E)-3-[2-Bromo-4-(cyclopentyloxy)-5-methoxyphenyl]acrylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-[2-Bromo-4-(cyclopentyloxy)-5-methoxyphenyl]acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and the cyclopentyloxy group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methoxyphenylacetic acid
  • 2-Bromo-4’-methoxyacetophenone
  • 2-Bromo-4-(cyclopentyloxy)-5-methoxybenzaldehyde

Uniqueness

(2E)-3-[2-Bromo-4-(cyclopentyloxy)-5-methoxyphenyl]acrylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the acrylic acid moiety further differentiates it from other similar compounds, providing additional sites for chemical modification and interaction with biological targets.

Properties

CAS No.

937599-23-0

Molecular Formula

C15H17BrO4

Molecular Weight

341.20 g/mol

IUPAC Name

3-(2-bromo-4-cyclopentyloxy-5-methoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C15H17BrO4/c1-19-13-8-10(6-7-15(17)18)12(16)9-14(13)20-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3,(H,17,18)

InChI Key

CVEWDRDNLMVCPU-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C(=C1)C=CC(=O)O)Br)OC2CCCC2

Canonical SMILES

COC1=C(C=C(C(=C1)C=CC(=O)O)Br)OC2CCCC2

solubility

not available

Origin of Product

United States

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